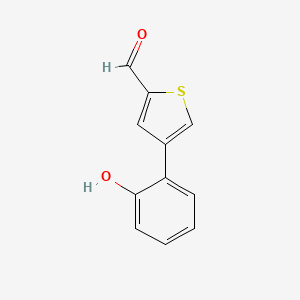
4-(4-Fluoro-2-hydroxyphenyl)phenol, 95%
Übersicht
Beschreibung
4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% (4-FHP) is a phenolic compound that has numerous applications in research and industry. It is a white solid with a melting point of 230-233 °C and a boiling point of 437-440 °C. 4-FHP is soluble in water, ethanol, and chloroform and is insoluble in ether. It is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, dyes, and other industrial products.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other industrial products. It is also used in the synthesis of fluorescent probes, which are used to detect and monitor biochemical processes. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% is used in the synthesis of new materials, such as polymers and nanomaterials.
Wirkmechanismus
4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% acts as a catalyst in the synthesis of organic compounds. It helps to accelerate the rate of reaction by providing an active site for the reaction to occur. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% can act as an inhibitor in certain reactions, preventing the formation of unwanted byproducts.
Biochemical and Physiological Effects
4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has a variety of biochemical and physiological effects. It is known to act as an antioxidant, helping to protect cells from damage caused by oxidative stress. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% has been shown to inhibit the growth of certain types of bacteria, fungi, and viruses. It has also been shown to exhibit anti-inflammatory and anti-allergic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% in laboratory experiments has a variety of advantages. It is relatively inexpensive and easy to obtain, and it is also highly soluble in water, ethanol, and chloroform. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% is relatively stable and has a long shelf life. However, there are some limitations to using 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% in laboratory experiments. It is not very volatile, so it is difficult to evaporate from a solution. Additionally, it can be difficult to control the concentration of 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% in a solution.
Zukünftige Richtungen
There are a variety of potential future directions for 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% research. One area of research is the development of new synthetic methods for the production of 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95%. Additionally, there is potential for the development of new applications for 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95%, such as in the synthesis of novel materials or in the production of pharmaceuticals. Furthermore, further research into the biochemical and physiological effects of 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% could lead to new therapeutic uses. Finally, research into the mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% could lead to the development of more effective catalysts and inhibitors.
Synthesemethoden
4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% can be synthesized through a variety of methods, including the use of anhydrous phenol, sodium hydroxide, and fluorobenzene. The process begins by combining anhydrous phenol, sodium hydroxide, and fluorobenzene in a round-bottom flask. The mixture is then heated to reflux for 6-8 hours, during which time the 4-(4-Fluoro-2-hydroxyphenyl)phenol, 95% is formed. The product is then filtered and washed with water to remove any impurities.
Eigenschaften
IUPAC Name |
5-fluoro-2-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHOLJVCWPMXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683461 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-40-7 | |
| Record name | [1,1′-Biphenyl]-2,4′-diol, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















